An In-Depth Technical Guide to (2-Phenoxy-phenyl)-hydrazine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to (2-Phenoxy-phenyl)-hydrazine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Phenoxy-phenyl)-hydrazine hydrochloride is a substituted aromatic hydrazine derivative that holds significant potential as a versatile building block in synthetic organic chemistry and drug discovery. Its unique structural motif, combining a phenylhydrazine core with a phenoxy substituent at the ortho position, imparts distinct chemical reactivity and biological activity. This guide provides a comprehensive overview of the fundamental properties, synthesis, and key applications of this compound, with a particular focus on its utility in the development of novel therapeutic agents. As a cornerstone reagent, its primary application lies in the Fischer indole synthesis, a powerful method for constructing the indole nucleus—a privileged scaffold in numerous pharmaceuticals.[1][2] Furthermore, the broader class of hydrazine derivatives has demonstrated a wide spectrum of biological effects, including anticancer, anti-inflammatory, and antimicrobial activities, suggesting a promising future for (2-phenoxy-phenyl)-hydrazine hydrochloride in medicinal chemistry.[3][4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of (2-Phenoxy-phenyl)-hydrazine hydrochloride is essential for its effective handling, storage, and application in chemical synthesis. While specific experimental data for this particular substituted hydrazine is not extensively documented, the properties can be inferred from closely related analogues and the parent compound, phenylhydrazine hydrochloride.
| Property | Value/Description | Source(s) |
| CAS Number | 109221-96-7 | [5][6] |
| Molecular Formula | C₁₂H₁₃ClN₂O | [6] |
| Molecular Weight | 236.7 g/mol | [6] |
| Appearance | Expected to be a crystalline solid, likely white to off-white or beige, similar to other phenylhydrazine hydrochlorides. Phenylhydrazines can darken upon exposure to air and light. | [7][8] |
| Melting Point | Not explicitly reported for the 2-phenoxy derivative. For comparison, the related (4-phenoxy-phenyl)-hydrazine has a melting point of 56-57 °C, and phenylhydrazine hydrochloride melts at 250-254 °C with decomposition. | [6][9] |
| Boiling Point | Not explicitly reported. Phenylhydrazine decomposes at its boiling point of 243.5 °C. | [10] |
| Solubility | Expected to be soluble in water and polar organic solvents such as ethanol, similar to phenylhydrazine hydrochloride. | [7][11] |
| Stability | Stable under recommended storage conditions, though sensitive to light and air. Should be stored in a tightly closed container in a cool, well-ventilated area. | [7] |
Synthesis of (2-Phenoxy-phenyl)-hydrazine Hydrochloride
The synthesis of (2-Phenoxy-phenyl)-hydrazine hydrochloride typically follows a well-established pathway for the preparation of substituted phenylhydrazines, which involves a two-step process: diazotization of the corresponding aniline followed by reduction of the resulting diazonium salt.[12][13]
Experimental Protocol: Synthesis of (2-Phenoxy-phenyl)-hydrazine Hydrochloride
Step 1: Diazotization of 2-Phenoxyaniline
-
In a flask equipped with a stirrer and cooled in an ice-salt bath to 0 °C, dissolve 2-phenoxyaniline in a mixture of concentrated hydrochloric acid and water.
-
Slowly add a chilled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at this temperature for 1 hour to ensure complete formation of the 2-phenoxydiazonium chloride salt.[14]
Step 2: Reduction of 2-Phenoxydiazonium Chloride
-
In a separate vessel, prepare a solution of a suitable reducing agent, such as stannous chloride in concentrated hydrochloric acid, and cool it to -20 °C.[15]
-
Add the cold reducing solution dropwise to the freshly prepared diazonium salt solution while maintaining a low temperature.
-
After the addition is complete, continue stirring the mixture for an additional hour.
-
The resulting precipitate of (2-Phenoxy-phenyl)-hydrazine hydrochloride is then collected by suction filtration.
-
Wash the solid product with a cold solvent, such as brine or diethyl ether, to remove impurities.[14]
-
Dry the purified product in vacuo at a low temperature.
Caption: General workflow for the synthesis of (2-Phenoxy-phenyl)-hydrazine hydrochloride.
Chemical Reactivity and the Fischer Indole Synthesis
The chemical reactivity of (2-Phenoxy-phenyl)-hydrazine hydrochloride is primarily dictated by the hydrazine moiety, which is a potent nucleophile. This reactivity is harnessed in one of the most significant applications of this compound: the Fischer indole synthesis.[16] This reaction provides an efficient route to construct the indole ring system, a core structure in many biologically active molecules.[2]
The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a[17][17]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the indole.[16][18] The choice of acid catalyst is crucial, with both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) being effective.[16][18]
Experimental Protocol: Fischer Indole Synthesis of a Phenoxy-Substituted Indole
-
In a round-bottom flask, combine (2-Phenoxy-phenyl)-hydrazine hydrochloride (1.0 equivalent) and the desired ketone or aldehyde (1.0-1.2 equivalents).
-
Add a suitable solvent and acid catalyst. For example, glacial acetic acid can serve as both the solvent and catalyst.[19] Alternatively, a mixture of an alcohol and a stronger acid like polyphosphoric acid can be used.[17]
-
Heat the reaction mixture with stirring. The reaction temperature and time will vary depending on the substrates and catalyst used, ranging from room temperature to reflux for several hours.[1][18]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a strong acid was used, carefully neutralize the mixture with a base, such as a 1 M sodium hydroxide solution.[1]
-
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired phenoxy-substituted indole.[1]
Caption: Mechanistic pathway of the Fischer indole synthesis.
Applications in Drug Development and Medicinal Chemistry
Hydrazine and its derivatives have long been recognized for their diverse pharmacological activities.[4] The incorporation of a phenoxy group into the phenylhydrazine scaffold can modulate the compound's lipophilicity, electronic properties, and steric profile, potentially leading to enhanced biological activity and selectivity.
Anticancer Potential
Numerous studies have highlighted the anticancer properties of compounds containing the hydrazide-hydrazone moiety.[20] These compounds can exert their effects through various mechanisms, including the inhibition of receptor tyrosine kinases, induction of apoptosis, and cell cycle arrest.[21][22] For instance, certain quinazolinone hydrazine derivatives have been investigated as MET kinase inhibitors, a target in cancer therapy.[21] While specific studies on the anticancer activity of (2-Phenoxy-phenyl)-hydrazine hydrochloride are limited, the synthesis of its derivatives for evaluation as potential anticancer agents is a promising area of research.[20]
Antimicrobial and Anti-inflammatory Activities
Hydrazone derivatives have also demonstrated significant antimicrobial and anti-inflammatory properties.[4] The 2-phenoxyphenyl ring system, in particular, has been identified as a pharmacophore in molecules with analgesic and anti-inflammatory effects.[3] The synthesis of hybrid molecules that combine the hydrazone functionality with the 2-phenoxyphenyl scaffold presents a rational approach to developing novel therapeutic agents in these areas.[3]
Safety and Handling
Substituted phenylhydrazines and their hydrochloride salts are toxic and should be handled with appropriate safety precautions.[7]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat when handling the compound.[7]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as oxidizing agents.[7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[18]
Analytical Characterization
The identity and purity of (2-Phenoxy-phenyl)-hydrazine hydrochloride and its derivatives can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure.[23]
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.[24]
-
Infrared (IR) Spectroscopy: Used to identify the characteristic functional groups present in the molecule.[24]
Conclusion
(2-Phenoxy-phenyl)-hydrazine hydrochloride is a valuable and versatile reagent in organic synthesis, particularly for the construction of biologically important indole-containing molecules via the Fischer indole synthesis. The presence of the phenoxy group offers opportunities for further structural modifications to modulate its properties and biological activity. The demonstrated anticancer, antimicrobial, and anti-inflammatory potential of related hydrazine and phenoxy-containing compounds underscores the importance of (2-Phenoxy-phenyl)-hydrazine hydrochloride as a lead scaffold for the design and development of novel therapeutic agents. Further research into the specific biological activities and mechanisms of action of this compound and its derivatives is warranted to fully exploit its potential in medicinal chemistry.
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